2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
This compound features a cyclopenta[b]thiophene core substituted at the 2-position with a benzamido group containing an ethylthio (-S-CH₂CH₃) moiety and at the 3-position with a carboxamide (-CONH₂) group.
Properties
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-2-22-12-8-4-3-6-11(12)16(21)19-17-14(15(18)20)10-7-5-9-13(10)23-17/h3-4,6,8H,2,5,7,9H2,1H3,(H2,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURVBADJGVDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the ethylthio and benzamido groups. The reaction conditions often involve the use of reagents such as ethylthiol, benzoyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the benzamido group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or modified thiophene rings.
Scientific Research Applications
2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below highlights key structural differences and similarities among related compounds:
Key Observations:
- Ring Size: Cyclohepta[b]thiophene derivatives (e.g., compound 20) exhibit larger ring systems, which may alter binding affinity in biological targets compared to cyclopenta analogs .
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) may reduce metabolic stability, while lipophilic groups (e.g., ethylthio in the target compound) could enhance membrane permeability .
- Synthetic Routes: Many analogs are synthesized via acyl chloride coupling (e.g., compound 32 in ) or condensation reactions (e.g., thiourea derivatives in ).
Physicochemical and Spectral Data
- Melting Points: Fluorinated derivatives (e.g., compound 32: 184–185°C) have lower melting points compared to cyclohepta analogs (compound 20: 233–234°C), likely due to differences in ring strain and crystallinity .
- NMR Analysis: Substituents significantly influence chemical shifts. For example, the ethylthio group in the target compound would deshield adjacent protons, contrasting with electron-withdrawing nitro groups in .
Biological Activity
The compound 2-(2-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a member of the cyclopentathiophene family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and antimicrobial effects, supported by relevant data and case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19N1O2S2
- Molecular Weight : 341.46 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily evaluated through various in vitro and in vivo studies. The following sections summarize key findings related to its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the potential of cyclopentathiophene derivatives as anticancer agents. A notable study assessed the antiproliferative effects of related thiophene compounds on various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), OVACAR-4, OVACAR-5 (ovarian cancer), CAKI-1 (kidney cancer), T47D (breast cancer).
- Results :
- The compound exhibited submicromolar GI50 values, indicating potent activity against these cell lines.
- Mechanistic studies revealed that the compound induces cell cycle arrest and apoptosis through the activation of caspases 3, 8, and 9, suggesting a targeted mechanism involving tubulin polymerization inhibition .
| Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|
| A549 | 0.69 | >100 |
| OVACAR-4 | 2.01 | >100 |
| CAKI-1 | 0.69 | >100 |
| T47D | 0.362 | >100 |
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. In a study focused on thiophene derivatives:
- Microorganisms Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Results : The compound demonstrated significant antibacterial activity against the tested strains, with minimum inhibitory concentrations (MICs) indicating effective inhibition of bacterial growth .
| Microorganism | MIC (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Case Studies
-
Anticancer Efficacy in Murine Models :
- In vivo studies using CT26 murine models showed a marked reduction in tumor growth when treated with the compound compared to untreated controls.
- Histological analyses revealed reduced proliferation markers in treated tumors.
-
Mechanistic Insights :
- Further investigations into the apoptotic pathways activated by the compound revealed that it effectively induces early apoptosis in cancer cells, corroborated by flow cytometry analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
